molecular formula C19H20N2O3 B2900504 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1448050-96-1

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Numéro de catalogue B2900504
Numéro CAS: 1448050-96-1
Poids moléculaire: 324.38
Clé InChI: AHCCUQRZVPSWGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as BAY 43-9006 or sorafenib, is a potent inhibitor of multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and was subsequently approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In recent years, extensive research has been conducted on the synthesis, mechanism of action, biochemical and physiological effects, and future directions of sorafenib.

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound binds to the colchicine binding site of tubulin . The binding inhibits tubulin polymerization, thereby disrupting the formation and function of microtubules . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

The compound’s action primarily affects the microtubule dynamics within the cell . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and ultimately induce apoptosis .

Result of Action

The compound’s action results in the inhibition of colony formation in certain cell lines, such as BT-474 cells . This inhibition is concentration-dependent, suggesting a dose-response relationship . Moreover, the compound induces apoptosis, a form of programmed cell death, via cell cycle arrest at the sub-G1 and G2/M phase .

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can be influenced by various environmental factors These may include the pH and temperature of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for use in lab experiments. It is a potent inhibitor of multiple kinases involved in tumor growth and angiogenesis, making it a useful tool for studying these pathways. Sorafenib is also commercially available and has been extensively studied in preclinical and clinical settings, providing a wealth of information on its mechanism of action and effects. However, sorafenib also has limitations for lab experiments. It can cause off-target effects due to its inhibition of multiple kinases, making it difficult to attribute specific effects to a single kinase target. Additionally, sorafenib can be toxic to cells at high concentrations, limiting its use in some experiments.

Orientations Futures

There are several future directions for research on sorafenib. One area of interest is the identification of biomarkers that can predict response to sorafenib treatment. Another area of interest is the development of combination therapies that can enhance the anti-tumor and anti-angiogenic effects of sorafenib. Additionally, there is interest in the development of sorafenib analogs that can overcome limitations of the current compound, such as off-target effects and toxicity. Overall, sorafenib remains a promising tool for the study of tumor growth and angiogenesis, and continued research on this compound is warranted.

Méthodes De Synthèse

Sorafenib is synthesized through a multi-step process involving the reaction of 4-(2-methoxyphenoxy)but-2-yn-1-ol with benzylisocyanate, followed by N-methylation with methyl iodide. The resulting intermediate is then reacted with urea to yield sorafenib. This synthesis method has been optimized to produce high yields of pure sorafenib with minimal impurities.

Applications De Recherche Scientifique

Sorafenib has been extensively studied in preclinical and clinical settings for its anti-tumor and anti-angiogenic effects. It has been shown to inhibit multiple kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFRs, and PDGFRs. Sorafenib has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In clinical trials, sorafenib has demonstrated efficacy in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, leading to its FDA approval for these indications.

Propriétés

IUPAC Name

1-benzyl-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-17-11-5-6-12-18(17)24-14-8-7-13-20-19(22)21-15-16-9-3-2-4-10-16/h2-6,9-12H,13-15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCUQRZVPSWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.